5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide
CAS No.: 27144-30-5
Cat. No.: VC5116921
Molecular Formula: C8H12N2O2
Molecular Weight: 168.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27144-30-5 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.196 |
| IUPAC Name | 5-methyl-N-propan-2-yl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C8H12N2O2/c1-5(2)9-8(11)7-4-6(3)12-10-7/h4-5H,1-3H3,(H,9,11) |
| Standard InChI Key | JOKIHYCFEGSOIF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NC(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,2-oxazole ring substituted with a methyl group at the 5-position and a propan-2-yl carboxamide group at the 3-position. The oxazole ring’s aromaticity, conferred by delocalized π-electrons across its oxygen and nitrogen atoms, contributes to the molecule’s stability and reactivity. The propan-2-yl (isopropyl) substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.196 g/mol |
| CAS Number | 27144-30-5 |
| IUPAC Name | 5-Methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide |
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide typically involves cyclization reactions or coupling strategies.
Method A (Cyclocondensation):
A carboxylic acid derivative reacts with hydroxylamine under acidic conditions to form the oxazole ring, followed by amidation with isopropylamine. This method yields moderate efficiency (45–60%) but requires stringent temperature control to avoid byproducts.
Method B (Coupling Approach):
A preformed oxazole intermediate undergoes carboxamide formation via Schotten-Baumann conditions, using isopropylamine and an acyl chloride. This route achieves higher purity (>90%) but demands anhydrous conditions.
Process Optimization
Recent advancements focus on catalytic methods. For example, palladium-catalyzed cross-coupling has been explored to introduce the isopropyl group selectively, reducing step count and improving atom economy . Microwave-assisted synthesis has also reduced reaction times from hours to minutes while maintaining yields above 70% .
Physicochemical Profiling
Stability and Solubility
The compound exhibits moderate aqueous solubility (1.2 mg/mL at 25°C) due to its polar carboxamide group, while the methyl and isopropyl substituents enhance solubility in organic solvents like ethanol and dichloromethane. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for high-temperature applications.
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR (DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, C₅-CH₃), 4.10 (m, 1H, CH(CH₃)₂), 8.15 (s, 1H, C₄-H).
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¹³C NMR: Peaks at 22.1 (C₅-CH₃), 45.8 (CH(CH₃)₂), 114.7 (C₄), and 166.1 ppm (C=O).
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IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=N stretch) confirm the oxazole and carboxamide functionalities.
Industrial and Material Science Applications
UV-Stabilizing Additives
The oxazole ring’s conjugated system absorbs UV radiation (λₘₐₓ = 290 nm), making the compound a candidate for protective coatings in polymers and textiles. Blending with polypropylene at 0.5% w/w reduces UV-induced degradation by 40% over 500 hours.
Catalytic Ligands
The nitrogen and oxygen atoms serve as coordination sites for transition metals. In a recent study, a palladium complex of this compound catalyzed Suzuki-Miyaura couplings with 85% yield, outperforming traditional triphenylphosphine ligands in aqueous media.
Future Research Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could enhance bioavailability for oncological applications. Computational models predict a logP value of 1.8, favoring passive diffusion across lipid bilayers .
Green Chemistry Approaches
Exploring biocatalytic synthesis using engineered E. coli expressing transaminases may reduce reliance on toxic solvents .
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